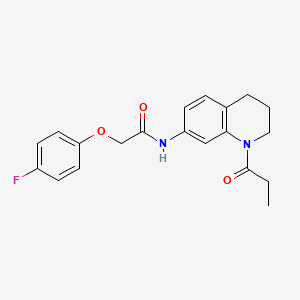
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (DMPTQ) is a small molecule that has been studied for its potential therapeutic applications. It has been investigated for its ability to modulate protein-protein interactions, inhibit enzymes, and act as a prodrug for certain drugs. DMPTQ has been studied in both preclinical and clinical trials, and has been found to have unique properties that make it attractive for use in drug development.
Scientific Research Applications
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential therapeutic applications in a variety of diseases. It has been investigated for its ability to modulate protein-protein interactions, inhibit enzymes, and act as a prodrug for certain drugs. It has been used to study the pharmacology of several drugs, including antiretrovirals, anti-inflammatory agents, and anti-cancer agents. Additionally, 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been found to interact with several proteins, including enzymes, receptors, and transporters. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to bind to several receptors, including the 5-HT2A serotonin receptor and the dopamine D2 receptor. Additionally, it has been found to interact with various transporters, including the P-glycoprotein (P-gp) transporter.
Biochemical and Physiological Effects
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been found to have several biochemical and physiological effects. In preclinical studies, it has been found to modulate the activity of several enzymes, receptors, and transporters. It has also been found to reduce inflammation and oxidative stress, and to have anti-cancer and anti-bacterial properties. Additionally, it has been found to improve cognitive function and to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments include its low cost, its availability, and its ability to modulate several biochemical targets. Additionally, it is easy to synthesize and handle, and can be used in a variety of experiments. The main limitation of using 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments is that it is not approved for clinical use, and thus its safety and efficacy have not been fully established.
Future Directions
For the study of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include further investigation of its pharmacological properties, its mechanism of action, and its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to investigate its potential use in combination therapies and its potential to treat other diseases. Finally, further research is needed to investigate its potential to be used as a prodrug for other drugs.
Synthesis Methods
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized via the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride and dimethylbenzamide in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The resulting product is a white solid that can be purified by recrystallization.
properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-9-10-18(13-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEODOUBGLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)









